A Comprehensive Technical Guide to RP 67580: A Selective NK1 Receptor Antagonist
A Comprehensive Technical Guide to RP 67580: A Selective NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP 67580, with the chemical structure (3aR,7aR)-7,7-diphenyl-2-[1-imino-2-(2-methoxyphenyl)ethyl] perhydroisoindol-4-one, is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and mood disorders.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of RP 67580, including its binding affinity, in vitro and in vivo functional activity, and detailed experimental protocols for its evaluation.
Core Properties of RP 67580
RP 67580 acts as a competitive antagonist at the NK1 receptor, effectively inhibiting the binding of Substance P.[1][4] Its selectivity for the NK1 receptor over other tachykinin receptors, such as NK2 and NK3, has been well-established.[1][5] It is important to note that RP 67580 exhibits species-specific affinity, with higher potency observed in rats and mice compared to humans.[5][6] The enantiomer of RP 67580, RP 68651, is devoid of significant activity at the NK1 receptor and often serves as a negative control in experimental studies.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for RP 67580 from various binding and functional assays.
Table 1: Binding Affinity of RP 67580 for the NK1 Receptor
| Preparation | Radioligand | Ki (nM) | Species | Reference |
| Brain Membranes | [3H]SP | 4.16 | Rat | [1][4] |
| Brain Synaptosomes | [125I]-BHSP | 2.9 | Rat | [9][10] |
| Transfected CHO Cells | [3H]RP 67580 | 1.22 ± 0.27 (KD) | Rat | [11] |
Table 2: In Vitro Functional Activity of RP 67580
| Assay | Preparation | Agonist | pA2 Value | Species | Reference |
| Guinea Pig Ileum Contraction | Guinea Pig Ileum | Substance P | 7.16 | Guinea Pig | [1] |
| Guinea Pig Ileum Contraction | Guinea Pig Ileum | Septide | 7.59 | Guinea Pig | [1] |
| Phospholipase C Activation | Cortical Astrocytes | [Pro9]SP | 8.28 | Mouse | [9] |
| Ventral Root Depolarization | Neonatal Spinal Cord | Substance P Methyl Ester | 7.49 | Rat | [12] |
| Ventral Root Depolarization | Neonatal Spinal Cord | Neurokinin A | 7.47 | Rat | [12] |
Table 3: In Vivo Efficacy of RP 67580
| Model | Endpoint | ED50 (mg/kg) | Route of Administration | Species | Reference |
| Neurogenic Plasma Extravasation (Saphenous Nerve Stimulation) | Inhibition of Extravasation | 0.15 | i.v. | Rat | [1][4] |
| Substance P-induced Plasma Extravasation (Urinary Bladder) | Inhibition of Extravasation | 0.04 | i.v. | Rat | [1] |
| Phenylbenzoquinone-induced Writhing | Analgesia | 0.07 | s.c. | Mouse | [1] |
| Formalin Test | Analgesia | 3.7 | s.c. | Mouse | [1] |
| Diabetes-induced Mechanical Hyperalgesia | Relief of Hyperalgesia | 1-9 (dose-dependent effect) | s.c. | Rat | [7] |
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). RP 67580 competitively blocks the initial binding of Substance P, thereby inhibiting this entire downstream signaling pathway.
Caption: NK1 Receptor Signaling Pathway and the Antagonistic Action of RP 67580.
Experimental Workflow for In Vitro Evaluation
The in vitro characterization of RP 67580 typically involves a series of experiments to determine its binding affinity and functional antagonism. This workflow starts with membrane preparation from tissues or cultured cells expressing the NK1 receptor, followed by radioligand binding assays and functional assays measuring second messenger accumulation.
Caption: A typical experimental workflow for the in vitro evaluation of RP 67580.
Logical Relationship of Antagonist Action
The antagonist action of RP 67580 can be understood as a logical "if-then-else" relationship. If Substance P is present and binds to the NK1 receptor, a biological response is initiated. However, if RP 67580 is also present, it competes with Substance P for the receptor binding site, thereby preventing the biological response.
Caption: Logical flow diagram of RP 67580's antagonist action at the NK1 receptor.
Detailed Experimental Protocols
Radioligand Binding Assay (Adapted from Garret et al., 1991 and Beaujouan et al., 1992)
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Membrane Preparation:
-
Homogenize rat brain tissue in 50 mM Tris-HCl buffer (pH 7.4).
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Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 20 minutes at 4°C) to pellet the membranes.
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Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 1 µM captopril, and 0.1% bovine serum albumin) to a final protein concentration of approximately 0.2-0.4 mg/mL.
-
-
Binding Reaction:
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In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of radioligand (e.g., 0.5 nM [³H]SP or [¹²⁵I]-BHSP) and varying concentrations of RP 67580.
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Define non-specific binding in the presence of a high concentration of unlabeled Substance P (e.g., 1 µM).
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Incubate for 60 minutes at 20°C.
-
-
Separation and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of RP 67580 from the competition curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vitro Functional Assay: Phosphoinositide Hydrolysis (Adapted from Beaujouan et al., 1992)
-
Cell Culture and Labeling:
-
Culture cortical astrocytes from newborn mice in a suitable medium.
-
Label the cells by incubating them with myo-[³H]inositol (e.g., 1 µCi/mL) in an inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Wash the labeled cells and pre-incubate them with varying concentrations of RP 67580 in a buffer containing LiCl (e.g., 10 mM) for 15 minutes. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells by adding a fixed concentration of an NK1 agonist (e.g., 10 nM [Pro⁹]SP) and incubate for a further 30-60 minutes.
-
-
Extraction and Measurement of Inositol Phosphates:
-
Terminate the reaction by adding a solution like ice-cold 10% trichloroacetic acid (TCA).
-
Separate the total inositol phosphates from free myo-[³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the absence and presence of different concentrations of RP 67580.
-
Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
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In Vivo Model: Neurogenic Plasma Extravasation (Adapted from Garret et al., 1991)
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Animal Preparation:
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Anesthetize male Sprague-Dawley rats.
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Administer Evans blue dye (e.g., 50 mg/kg, i.v.), which binds to plasma albumin and serves as a marker for plasma extravasation.
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Expose the saphenous nerve in one hind paw for antidromic electrical stimulation.
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-
Drug Administration and Stimulation:
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Administer RP 67580 intravenously at various doses 5 minutes prior to nerve stimulation.
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Electrically stimulate the distal end of the cut saphenous nerve (e.g., 10 V, 5 Hz, 1 ms (B15284909) duration for 5 minutes).
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-
Quantification of Plasma Extravasation:
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After a set period (e.g., 30 minutes), euthanize the animal and dissect the skin from both the stimulated and contralateral unstimulated hind paws.
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Extract the Evans blue dye from the skin samples by incubating them in a solvent like formamide.
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Measure the concentration of the extracted dye spectrophotometrically (e.g., at 620 nm).
-
-
Data Analysis:
-
Calculate the amount of plasma extravasation as the difference in dye content between the stimulated and unstimulated paws.
-
Determine the dose-dependent inhibitory effect of RP 67580 and calculate the ED₅₀ value, the dose that produces 50% of the maximal inhibition.
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Conclusion
RP 67580 is a valuable pharmacological tool for investigating the physiological and pathological roles of the NK1 receptor. Its high affinity and selectivity in rodent models have made it instrumental in elucidating the involvement of Substance P in pain, inflammation, and other neurological processes. This technical guide provides a comprehensive summary of its key characteristics and the methodologies used for its evaluation, serving as a valuable resource for researchers in the field of neuroscience and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal Pathways Linking Substance P to Drug Addiction and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RP 67580 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. RP-67580, a specific tachykinin NK1 receptor antagonist, relieves chronic hyperalgesia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Higher potency of RP 67580, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Higher potency of RP 67580, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of RP 67580, a tachykinin NK1 receptor antagonist, on a primary afferent‐evoked response of ventral roots in the neonatal rat spinal cord | Semantic Scholar [semanticscholar.org]
